molecular formula C27H23N3O5 B2593475 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326932-16-4

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2593475
CAS No.: 1326932-16-4
M. Wt: 469.497
InChI Key: MGVRAYKLOCWVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with substituted phenyl groups and a dihydroisoquinolin-1-one scaffold. The dihydroisoquinolinone core may influence pharmacokinetic properties, such as metabolic stability and solubility .

Properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5/c1-4-34-23-13-12-17(14-24(23)33-3)25-28-26(35-29-25)22-16-30(18-8-7-9-19(15-18)32-2)27(31)21-11-6-5-10-20(21)22/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVRAYKLOCWVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the dihydroisoquinolinone core. Common reagents used in these reactions include ethoxy and methoxy substituted phenylboronic acids, which undergo Suzuki-Miyaura cross-coupling reactions . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Cycloaddition Reactions

The oxadiazole ring in the compound can form via copper(I)-catalyzed 1,3-dipolar cycloaddition of ketonitrones with nitriles. Key findings from experimental studies include:

Reaction Parameter Optimized Conditions
CatalystCu(NCMe)₄ (10 mol %)
SolventDichloromethane (CH₂Cl₂)
Temperature45 °C
Reaction Time2–24 hours
Reactant OrderNitrone added to catalyst followed by nitrile

Substrate variations significantly affect yields. For example, ketonitrones with bulky substituents (e.g., (CH₂)₅ groups) show higher reactivity compared to aldonitrones .

Cross-Coupling Reactions

The synthesis of the compound often involves Suzuki-Miyaura coupling , a palladium-catalyzed reaction to form carbon-carbon bonds between aryl halides and boronic acids. Typical conditions include:

  • Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄)

  • Base : Sodium carbonate or potassium phosphate

  • Solvent : DME or THF

  • Temperature : 80–100 °C

This method is critical for constructing the diaryl ether linkages in the molecule.

Substitution Reactions

The methoxy and ethoxy groups in the compound undergo nucleophilic substitution under specific conditions:

  • Reagents : Sodium hydride (NaH) with alkyl halides

  • Solvent : Dimethylformamide (DMF)

  • Mechanism : Deprotonation of the oxygen atom followed by attack of the nucleophile

These reactions enable functionalization at the oxygen atoms, altering the compound’s physicochemical properties.

Oxidation and Reduction

  • Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts alkenes or alcohols to carbonyl groups.

  • Reduction : Hydrogenation with palladium catalysts (e.g., H₂/Pd/C) reduces nitro groups or ketones to amines/alcohols.

These transformations are useful for generating derivatives with modified redox-sensitive moieties.

Stability and Decomposition

The oxadiazole ring can decompose under harsh conditions, such as prolonged heating with copper catalysts, leading to ring-opening products like benzophenone derivatives .

Key Research Findings

Reaction Type Key Insight
CycloadditionCopper(I) catalysts enable selective formation of oxadiazoles; reaction order critically affects yield .
Cross-CouplingSuzuki-Miyaura coupling is essential for assembling the diaryl ether framework.
SubstitutionMethoxy/ethoxy groups are reactive sites for nucleophilic substitution.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one exhibit anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. For instance:

  • Mechanism of Action : The compound may interact with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Anti-inflammatory Effects

The compound has shown promise in treating inflammatory diseases. Research indicates that it can modulate the production of pro-inflammatory cytokines, which are crucial in conditions like rheumatoid arthritis and inflammatory bowel disease.

  • Case Study : In experimental models of arthritis, compounds with similar structures have been reported to reduce inflammation markers significantly.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory responses.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses.

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves several key steps:

Synthesis Overview

StepDescription
1Formation of the oxadiazole ring through cyclization reactions.
2Introduction of the isoquinolinone moiety via condensation reactions.
3Final purification through crystallization or chromatography techniques.

Industrial Considerations

In industrial settings, optimizing these synthetic routes is crucial for maximizing yield and minimizing costs. Techniques such as continuous flow reactors and green chemistry principles are often employed to enhance efficiency.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP Biological Activity (Reported)
Target Compound C₂₇H₂₄N₄O₅* ~508.5 (calc.) 4-Ethoxy-3-methoxyphenyl, 3-methoxyphenyl ~4.5† Not explicitly reported
3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one C₂₁H₁₉N₃O₄ 377.4 4-Ethoxy-3-methoxyphenyl, methylquinolin 4.01 Anticancer (inferred from structural analogs)
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one C₂₃H₁₆N₄O₃ 396.4 4-Methoxyphenyl, phthalazinone ~3.8† Kinase inhibition (hypothesized)
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₈H₁₇N₇O₂ 379.4 4-Ethoxyphenyl, triazolamine ~3.2† Antimicrobial (analog-based inference)
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one C₁₇H₁₆N₄O₃ 324.3 Ethoxy/methoxyphenyl triazolone ~2.9† Anti-inflammatory, anticonvulsant

*Calculated using ChemDraw; †Estimated via analogous compounds (e.g., ).

Key Observations:

Oxadiazole vs. This difference may influence target selectivity; triazoles often show antifungal activity (e.g., ), while oxadiazoles are linked to kinase or protease inhibition .

Substituent Positioning: The 4-ethoxy-3-methoxyphenyl group in the target compound is structurally similar to analogs in , which display enhanced bioavailability compared to non-ethoxy-substituted derivatives (e.g., ).

Dihydroisoquinolinone Scaffold: This moiety is rare in the provided evidence but is analogous to phthalazinone in , which is associated with DNA intercalation or topoisomerase inhibition in anticancer research.

Key Findings:

  • Antifungal Activity : Triazole derivatives (e.g., ) show potent antifungal activity (e.g., against Candida spp.) via CYP51 inhibition, whereas oxadiazole derivatives lack this specificity.
  • Anti-inflammatory Potential: Triazolones with ethoxy/methoxy groups (e.g., ) reduce TNF-α and IL-6 levels in Alzheimer’s models, suggesting the target compound may share this activity due to structural similarities.

Physicochemical and Pharmacokinetic Properties

  • Hydrogen-Bonding Capacity : With 5 H-bond acceptors (oxadiazole O/N and carbonyl groups), the target compound may exhibit stronger target binding than triazoles but weaker than sulfonyl-containing derivatives (e.g., ).
  • Metabolic Stability: Ethoxy and methoxy groups are prone to demethylation/oxidation, but the dihydroisoquinolinone core may slow hepatic clearance compared to simpler triazoles .

Biological Activity

The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that includes an oxadiazole ring fused with a dihydroisoquinolinone core, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known for its capacity to inhibit various enzymes and receptors, influencing cellular pathways related to proliferation and apoptosis. Specifically, research indicates that compounds containing the oxadiazole scaffold can target:

  • Telomerase : Implicated in cancer cell immortality.
  • Histone Deacetylases (HDAC) : Involved in gene expression regulation.
  • Thymidylate Synthase : Crucial for DNA synthesis.
  • Topoisomerase II : Important for DNA replication and transcription .

Anticancer Properties

Research has demonstrated that derivatives of the oxadiazole class exhibit significant anticancer activity. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM . The compound of interest may share similar mechanisms due to its structural features.

Antimicrobial and Antiparasitic Activity

The oxadiazole derivatives have also been explored for their antimicrobial and antiparasitic properties. For example, compounds with similar structural motifs have shown effectiveness against Plasmodium falciparum, the causative agent of malaria . The specific compound's efficacy in these areas remains to be fully elucidated but suggests a broad spectrum of biological activity.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-donating groups (EDGs) such as methoxy and ethoxy on the phenyl rings has been associated with enhanced bioactivity. Conversely, substituting these groups with electron-withdrawing groups (EWGs) tends to diminish activity .

In Vitro Studies

A recent study evaluated various derivatives of oxadiazoles against cancer cell lines and found that modifications in the molecular structure significantly impacted their cytotoxic effects. For instance, a derivative exhibited an IC50 value comparable to that of Tamoxifen in MCF-7 cells, indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have revealed strong interactions between the aromatic rings of oxadiazole derivatives and target proteins, suggesting a mechanism by which these compounds exert their effects at the molecular level .

Data Summary Table

Biological ActivityObservationsReference
AnticancerIC50 values between 0.12 - 2.78 µM
AntimicrobialEffective against P. falciparum
HDAC InhibitionStrong inhibitory effects observed
Telomerase InhibitionPotential target for cancer therapy

Q & A

Q. Table 1: pKa Values of Analogous Oxadiazole Derivatives (Determined via Potentiometric Titration)

CompoundSolventpKa (HNPs)Reference
Triazol-5-one derivativeIsopropyl alcohol8.2 ± 0.3
Isoquinolinone derivativeDMF6.9 ± 0.2

Q. Table 2: Synthetic Yields Under Varying Cyclization Conditions

ReagentTemperature (°C)Yield (%)Purity (HPLC)
POCl₃806293
EDCI/DMAP254588

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.